Gancaonin A

Description

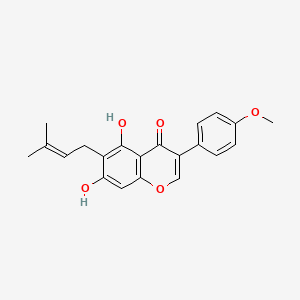

Structure

2D Structure

3D Structure

Properties

CAS No. |

27762-99-8 |

|---|---|

Molecular Formula |

C21H20O5 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 |

InChI Key |

JQNSUDIGIIGIOL-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |

melting_point |

213-217°C |

physical_description |

Solid |

Synonyms |

gancaonin A |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of Gancaonin a

Primary Botanical Sources and Isolation Procedures for Gancaonin A

The identification of this compound is linked to a few key botanical sources. The process of isolating this compound involves initial extraction from plant material followed by multi-step purification techniques to yield the pure substance.

The genus Glycyrrhiza, commonly known as licorice, is a rich source of phenolic compounds, including a wide array of flavonoids and isoflavonoids. nih.govcatalysis.com.ua While numerous related gancaonins have been isolated from different Glycyrrhiza species, the primary, peer-reviewed evidence for the isolation of this compound itself points more strongly to other plant genera. However, the chemical diversity of Glycyrrhiza is notable, with many structurally similar compounds being identified.

Glycyrrhiza uralensis (Chinese licorice) is a particularly well-studied species from which a multitude of flavonoids have been isolated. wikipedia.orgscispace.com These include various gancaonins such as Gancaonin G, I, and Q. scispace.comzfin.orgnih.govchemfaces.com One patent has listed this compound as a constituent of the above-ground parts of Glycyrrhiza uralensis. google.com

Glycyrrhiza aspera Pall. is another species within the genus that produces a range of flavonoids. medchemexpress.com Research on this plant has led to the isolation of compounds like Gancaonin N and a series of isoprenoid-substituted flavonoids known as glyasperins. medchemexpress.comchemondis.comclockss.org The investigation of these species highlights the biosynthetic capacity of the Glycyrrhiza genus to produce a variety of prenylated flavonoids, providing a context for the chemical class to which this compound belongs.

Table 1: Examples of Gancaonins Isolated from Glycyrrhiza Species

| Compound | Species | Source |

|---|---|---|

| Gancaonin G | Glycyrrhiza uralensis | scispace.comchemfaces.com |

| Gancaonin I | Glycyrrhiza uralensis | zfin.orgnih.gov |

| Gancaonin N | Glycyrrhiza aspera Pall. | medchemexpress.comchemondis.com |

| Gancaonin Q | Glycyrrhiza uralensis | |

| Glyasperin D | Glycyrrhiza aspera Pall. | chemfaces.com |

The most definitive and repeatedly documented source for the isolation of this compound is the fruit of Cudrania tricuspidata (Carr.) Bur. ex Lavallee, a plant belonging to the Moraceae family. rsc.orgnih.gov This plant has been a subject of phytochemical studies that have identified numerous flavonoids and xanthones. nih.govmdpi.comsci-hub.se

In a typical isolation procedure, a methylene (B1212753) chloride soluble fraction derived from the fruits of C. tricuspidata was found to be particularly rich in this compound. polimi.itresearchgate.netnih.gov This initial extract underwent activity-guided fractionation, a process where extracts are separated into fractions and tested for a specific activity to guide the purification of the active compounds. koreascience.kr This method successfully led to the isolation of this compound alongside other prenylated isoflavones, such as 4'-O-methylalpinumisoflavone and alpinumisoflavone. polimi.itnih.govkoreascience.kr

Chromatographic and Spectroscopic Methods for Initial Identification and Purity Assessment of this compound

The isolation and structural elucidation of this compound rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for separating the compound from complex plant matrices, assessing its purity, and determining its precise chemical structure.

Initial separation and purification are typically achieved using various forms of chromatography. Column chromatography, utilizing stationary phases like silica (B1680970) gel or Sephadex LH-20, is a common first step to fractionate the crude plant extract. scispace.com This is often followed by Thin-Layer Chromatography (TLC) for monitoring the separation process and assessing the purity of the collected fractions. For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Modern analytical approaches employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (such as QTOF-MS or LTQ-Orbitrap) for comprehensive chemical profiling and rapid identification of constituents in complex mixtures like plant extracts. nih.govmdpi.com

Once purified, the structural identity of this compound is confirmed using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental formula of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the molecule's substructures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for determining the complete chemical structure. They reveal the carbon-hydrogen framework of the molecule, including the arrangement of protons and carbons on the isoflavone (B191592) core and the prenyl side chain. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic absorption frequencies. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the conjugated systems within the molecule, which is characteristic of the flavonoid skeleton.

Kinetic analyses, such as those using Lineweaver-Burk plots, have also been employed to study the interaction of this compound with specific enzymes, further characterizing its biochemical properties. polimi.itkoreascience.kr

Table 2: Analytical Methods Used in the Characterization of this compound and Related Flavonoids

| Technique | Purpose | Reference |

|---|---|---|

| Column Chromatography (Silica Gel, Sephadex) | Initial separation and fractionation of crude extracts. | scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification and quantification. | |

| UHPLC-Mass Spectrometry (e.g., UHPLC-QTOF-MS) | Rapid, high-resolution separation and identification in complex mixtures. | nih.govmdpi.com |

| Mass Spectrometry (MS, MS/MS) | Determination of molecular weight, formula, and structural fragments. | nih.gov |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Complete structural elucidation of the carbon-hydrogen framework. | mdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). | mdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Analysis of the conjugated chromophore system. |

Biosynthetic Pathways and Genetic Regulation of Gancaonin a

Elucidation of Enzymatic Steps in Gancaonin A Biosynthesis

The formation of this compound begins with the general phenylpropanoid pathway, which provides the initial precursors for all flavonoids. The key enzymatic steps leading to the isoflavone (B191592) core and its subsequent modification are outlined below.

Formation of the Chalcone (B49325) Backbone : The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . nih.govmdpi.com This crucial enzyme performs a condensation reaction between one molecule of p-coumaroyl-CoA (derived from the amino acid phenylalanine) and three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. mdpi.comfrontiersin.org CHS is considered a gatekeeper enzyme, as it directs metabolic flow from general phenylpropanoid metabolism specifically into the flavonoid/isoflavonoid (B1168493) branch. nih.govfrontiersin.org

Isomerization to a Flavanone (B1672756) : The naringenin chalcone produced by CHS undergoes stereospecific cyclization to form the flavanone naringenin. This reaction is catalyzed by the enzyme Chalcone Isomerase (CHI) . encyclopedia.pubresearchgate.net In some cases, this cyclization can also occur spontaneously in aqueous solutions. mdpi.com Naringenin represents a critical branch point from which various classes of flavonoids are synthesized. frontiersin.org

Formation of the Isoflavone Skeleton : To form the isoflavone backbone characteristic of this compound, the phenyl group at the C2 position of the flavanone ring must be migrated to the C3 position. This rearrangement is catalyzed by a key enzyme complex involving Isoflavone Synthase (IFS) , a cytochrome P450 enzyme.

Prenylation of the Flavonoid Core : A defining feature of this compound is the attachment of a prenyl group to the flavonoid skeleton. This reaction is catalyzed by Prenyltransferases (PTs) . researchgate.net These enzymes transfer a five-carbon dimethylallyl pyrophosphate (DMAPP) or a longer-chain prenyl diphosphate (B83284) group to the aromatic ring of the isoflavone. researchgate.netresearchgate.net This prenylation step is critical, as it significantly contributes to the structural diversity and biological activities of the final compound. researchgate.net Fungal prenyltransferases have demonstrated the ability to accept a variety of substrates, suggesting their potential utility in synthesizing diverse compounds. nih.gov

Identification and Functional Characterization of Genes Involved in this compound Metabolic Pathway (e.g., COMT, CRTZ, F3′H)

While the complete genetic blueprint for this compound biosynthesis is still under investigation, studies on its source plant, Glycyrrhiza uralensis, have shed light on genes that influence related metabolic pathways. Research into the biosynthesis of glycyrrhizic acid (a triterpenoid (B12794562) also found in G. uralensis) has provided valuable insights into the function of several key genes that may also impact flavonoid production. researchgate.net

COMT (Caffeic acid 3-O-methyltransferase) : This gene encodes an O-methyltransferase, an enzyme that catalyzes the transfer of a methyl group to a substrate. In a study on G. uralensis hairy roots, the overexpression of COMT was found to significantly decrease the content of glycyrrhizic acid. researchgate.net Conversely, knocking out the COMT gene led to higher levels of glycyrrhizic acid. researchgate.net This indicates that COMT acts as a negative regulator in this specific triterpenoid pathway, potentially by diverting precursors to other metabolic routes. researchgate.net

CRTZ (β-carotene 3-hydroxylase) : This gene is primarily known for its role in the synthesis of tetraterpenoids like zeaxanthin (B1683548) from β-carotene. researchgate.net Similar to COMT, its overexpression in G. uralensis hairy roots resulted in lower glycyrrhizic acid content, while its knockout increased it, suggesting it also negatively regulates the pathway. researchgate.net

F3′H (Flavonoid 3′-monooxygenase or Flavonoid 3'-hydroxylase) : This enzyme, a member of the cytochrome P450 superfamily, is essential for the hydroxylation of flavonoids, a key modification that determines the structure and color of many compounds, including anthocyanins. researchgate.netroyalsocietypublishing.org It catalyzes the addition of a hydroxyl group to the 3' position of the B-ring of flavanones. researchgate.net In the G. uralensis study, F3′H also demonstrated a negative regulatory effect on glycyrrhizic acid biosynthesis. researchgate.net This finding was notable because it highlights the complex metabolic crosstalk between the flavonoid and triterpenoid pathways, which compete for common precursors derived from glycolysis. researchgate.net

The research demonstrated that COMT, CRTZ, and F3′H all negatively regulate glycyrrhizic acid biosynthesis in G. uralensis. researchgate.net While this study did not directly measure this compound, the findings imply a complex regulatory network where these genes may influence the availability of precursors for various secondary metabolites, including isoflavonoids.

Metabolic Engineering Strategies for Enhanced this compound Production (Conceptual Framework)

The low natural abundance of many valuable plant-derived compounds like this compound has driven the development of metabolic engineering strategies to enhance their production. wur.nl These approaches aim to create efficient and sustainable production platforms, often using microbial hosts. frontiersin.orgnih.gov

A conceptual framework for enhancing this compound production would involve several key strategies:

Heterologous Production in Microbial Hosts : A primary strategy is to transfer the entire biosynthetic pathway of this compound into a well-characterized microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. wur.nlchalmers.se These microorganisms can be grown in large-scale fermenters, offering a cost-effective and sustainable alternative to plant extraction. frontiersin.orgchalmers.se This involves introducing and expressing all the necessary plant-derived genes, from CHS and CHI to the specific isoflavone synthase and prenyltransferases. wur.nl

Increasing Precursor Supply : The production of flavonoids is often limited by the availability of the initial precursors, malonyl-CoA and p-coumaroyl-CoA. frontiersin.org Engineering strategies can be employed to boost the intracellular pools of these molecules. This includes overexpressing key enzymes in the host's native metabolic pathways, such as acetyl-CoA carboxylase (ACC) for malonyl-CoA synthesis, and eliminating competing pathways that drain these precursors. frontiersin.orgchalmers.se

Gene Knockout and Downregulation : Based on findings from plants like G. uralensis, genes that negatively regulate the desired pathway or lead to competing branch pathways could be targeted for knockout or downregulation. For instance, if genes like COMT or F3'H were found to divert precursors away from the this compound pathway, their removal could enhance the final product yield. researchgate.net

Genome Mining for Novel Enzymes : Discovering new enzymes with improved or novel functionalities is a key goal of synthetic biology. acs.org Genome mining approaches can be used to scan plant and microbial genomes for uncharacterized prenyltransferases that may exhibit higher efficiency or different regiospecificity, potentially leading to the synthesis of novel this compound derivatives. researchgate.netacs.org

Compound and Gene Tables

Table 1: Key Enzymes and Genes in Flavonoid Biosynthesis

| Gene/Enzyme Abbreviation | Full Name | Function in Biosynthesis |

| CHS | Chalcone Synthase | Catalyzes the first committed step, condensing p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govfrontiersin.org |

| CHI | Chalcone Isomerase | Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone naringenin. encyclopedia.pubresearchgate.net |

| IFS | Isoflavone Synthase | A cytochrome P450 enzyme that catalyzes the rearrangement of a flavanone to an isoflavone skeleton. researchgate.net |

| PT | Prenyltransferase | Catalyzes the transfer of a prenyl group (e.g., from DMAPP) to the flavonoid backbone, a key step in forming prenylated flavonoids. researchgate.netmdpi.com |

| COMT | Caffeic acid 3-O-methyltransferase | A methyltransferase that, in G. uralensis, negatively regulates glycyrrhizic acid biosynthesis. researchgate.net |

| CRTZ | β-carotene 3-hydroxylase | A hydroxylase that, in G. uralensis, negatively regulates glycyrrhizic acid biosynthesis. researchgate.net |

| F3'H | Flavonoid 3'-monooxygenase | A hydroxylase that modifies the B-ring of flavonoids and negatively regulates glycyrrhizic acid biosynthesis in G. uralensis. researchgate.netresearchgate.net |

Chemical Synthesis and Derivatization Strategies for Gancaonin a and Analogues

Retrosynthetic Analysis and Proposed Synthetic Routes for Gancaonin A

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. bluffton.edulibretexts.orgfiveable.mechemistry.coach For this compound, the analysis would logically disconnect the prenyl groups and the B-ring from the isoflavone (B191592) core.

A plausible retrosynthetic strategy for this compound would involve the following key disconnections:

C-C bond cleavage of the prenyl groups: The two prenyl groups on the A-ring can be disconnected to reveal a diprenylated isoflavone precursor and a suitable prenylating agent.

C-C bond cleavage of the isoflavone core: The isoflavone scaffold can be broken down into a substituted 2-hydroxyacetophenone (B1195853) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor).

Based on this analysis, a forward synthesis could be proposed. The synthesis might commence with the construction of the isoflavone core. This can be achieved through various established methods, such as the Suzuki-Miyaura cross-coupling reaction, which involves coupling an iodochromone with a corresponding phenylboronic acid. researchgate.net Another approach is the Claisen-Schmidt condensation reaction. derpharmachemica.com

Following the formation of the isoflavone scaffold, the subsequent key step would be the introduction of the two prenyl groups onto the A-ring. This prenylation can be accomplished using a prenylating agent like prenyl bromide in the presence of a suitable catalyst. mcmaster.ca The regioselectivity of this reaction, directing the prenyl groups to positions 6 and 8, is a critical challenge that needs to be addressed through careful selection of reaction conditions and protecting groups.

Methodologies for the Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues allows for the exploration of how structural modifications impact its biological activity. These modifications can be systematically introduced to the isoflavone scaffold, the prenyl groups, or the hydroxyl groups.

Modification of the Isoflavone Scaffold

The isoflavone core provides a versatile platform for structural diversification. nih.gov Modifications can be made to all three rings (A, B, and C) of the isoflavone skeleton. researchgate.net Strategies for modification include:

Varying the substitution pattern of the B-ring: By using different substituted benzaldehydes or phenylboronic acids in the initial steps of the synthesis, a variety of analogues with diverse electronic and steric properties on the B-ring can be generated.

Introducing different functional groups: Functional groups such as halogens, nitro groups, or cyano groups can be introduced onto the aromatic rings to modulate the molecule's properties. nih.gov For example, the introduction of nitrogenous heterocycles has been shown to enhance the biological activity of related flavonoids. mdpi.com

Modifying the C-ring: While less common, modifications to the heterocyclic C-ring can also be explored to create novel analogues.

Functionalization with Prenyl and Hydroxyl Groups

The prenyl and hydroxyl groups are known to be crucial for the biological activity of many flavonoids. researchgate.netphcogrev.com Therefore, their modification is a key strategy in the synthesis of this compound analogues.

Prenylation Strategies: The introduction of prenyl groups can be achieved through several methods. The use of a prenylating agent in the presence of a Lewis acid or a base is a common approach. mcmaster.ca The Claisen rearrangement of an O-prenylated precursor is another established method to install a C-prenyl group. rsc.org The number and position of the prenyl groups can be varied to study their influence on activity. wur.nl For instance, analogues with a single prenyl group or with prenyl groups at different positions on the isoflavone core can be synthesized. nih.gov

Hydroxyl Group Modification: The phenolic hydroxyl groups on the isoflavone scaffold can be modified through reactions such as alkylation, acylation, or glycosylation. For example, methylation of the hydroxyl groups can alter the lipophilicity and hydrogen-bonding capabilities of the molecule. The synthesis of ether-linked derivatives is another avenue for creating analogues with different properties. nih.gov

Application of Computational Chemistry in Synthetic Pathway Design and Regioselectivity Prediction

Computational chemistry has emerged as a powerful tool in modern organic synthesis, offering insights that can guide experimental work. mdpi.comresearchgate.netnih.gov In the context of this compound synthesis, computational methods can be applied in several ways:

Predicting Regioselectivity: One of the main challenges in the synthesis of this compound is controlling the regioselectivity of the prenylation reaction. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the reaction intermediates and transition states of different possible prenylation pathways. This can help predict the most likely sites of prenylation on the isoflavone scaffold, thus guiding the choice of reaction conditions and protecting group strategies to achieve the desired isomer. Machine learning models are also being developed to predict regioselectivity in C-H functionalization reactions. nih.gov

Designing Synthetic Pathways: Computational tools can be used to evaluate the feasibility of different proposed synthetic routes. biomedpharmajournal.org By calculating the reaction energies and activation barriers for each step, chemists can identify the most energetically favorable pathway, potentially saving time and resources in the laboratory.

Understanding Reaction Mechanisms: Computational studies can provide a detailed understanding of the reaction mechanisms involved in the synthesis. derpharmachemica.com For example, they can elucidate the role of the catalyst and the solvent in the reaction, which can help in optimizing the reaction conditions for higher yields and selectivity.

By integrating computational chemistry with traditional synthetic methods, the development of efficient and selective syntheses for this compound and its analogues can be significantly accelerated. derpharmachemica.com

Advanced Analytical Methodologies for Gancaonin a Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are cornerstone techniques for the separation and quantification of Gancaonin A from natural sources like Glycyrrhiza uralensis (licorice) and other plant extracts. vulcanchem.com These methods offer high resolution and sensitivity, enabling the separation of this compound from a complex mixture of other flavonoids and phytochemicals.

Detection Modalities: UV/Vis and Mass Spectrometry (LC-MS/MS, Orbitrap MS)

UV/Vis Detection: Ultraviolet-Visible (UV/Vis) spectroscopy is a common detection method coupled with HPLC. Flavonoids, including this compound, possess chromophores that absorb light in the UV-Vis spectrum. For related isoflavones, detection is often carried out at specific wavelengths, such as 260 nm and 310 nm, which are characteristic of the isoflavone (B191592) backbone. vulcanchem.com This method is robust and cost-effective for quantification when a pure reference standard of this compound is available.

Mass Spectrometry (MS) Detection: For more selective and sensitive detection, mass spectrometry is coupled with HPLC or UHPLC (LC-MS). This powerful technique provides information about the molecular weight and structure of the analyte. Electrospray ionization (ESI) is a commonly used ionization source for flavonoids, and it can be operated in both positive and negative ion modes. mdpi.com

Tandem Mass Spectrometry (LC-MS/MS): This technique involves multiple stages of mass analysis and is highly specific for quantitative studies. After ionization, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions enhances the selectivity and sensitivity of the analysis, which is particularly useful when analyzing complex biological matrices. hmdb.ca

High-Resolution Mass Spectrometry (Orbitrap MS): UHPLC coupled with high-resolution mass spectrometry, such as Orbitrap MS, provides highly accurate mass measurements. nih.govnih.gov This accuracy allows for the confident determination of the elemental composition of this compound and helps in its identification in complex mixtures without the need for a reference standard. mdpi.comnih.govresearchgate.net For example, UHPLC-LTQ-Orbitrap-MS has been used to identify numerous secondary metabolites, including various gancaonins, in licorice. nih.gov This technology combines a linear ion trap (LTQ) for MSn fragmentation data with the high-resolution capabilities of the Orbitrap analyzer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

For a complete structural assignment of this compound, a suite of NMR experiments is typically performed:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and coupling constants of the proton signals are crucial for piecing together the structure.

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

The integration of data from these various NMR experiments, often in conjunction with mass spectrometry data, allows for the complete and accurate determination of the this compound structure. pharmaknowledgeforum.com

Validation of Analytical Methods: Precision, Accuracy, Limit of Detection, and Quantification in Research Matrices

The validation of an analytical method is crucial to ensure its reliability, reproducibility, and fitness for its intended purpose. elementlabsolutions.comlabmanager.com For this compound research, this involves demonstrating that the chosen analytical method (e.g., HPLC-UV or LC-MS/MS) can accurately and precisely quantify the compound in the specific matrix of interest, such as plant extracts or biological fluids. mdpi.com The key validation parameters include:

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (repeatability): The precision over a short period of time by the same analyst with the same equipment.

Inter-day precision (intermediate precision): The precision over a longer period, often on different days, and may involve different analysts or equipment.

Accuracy: This is the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often determined through spike-recovery experiments, where a known amount of pure this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.com

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. mdpi.com

The validation process ensures that the data generated for this compound are reliable and can be confidently used for research purposes.

Mechanistic Investigations of Gancaonin A S Biological Activities in Pre Clinical Models

Investigation of Antineoplastic Mechanisms of Gancaonin A

Research into the anticancer properties of this compound is an emerging field. While many flavonoids derived from licorice are known to have broad antineoplastic effects, including inhibiting cancer cell growth and inducing cell death, studies are beginning to pinpoint the specific pathways modulated by this compound. researchgate.netmdpi.com

The ability of a compound to selectively halt the proliferation of cancer cells is a hallmark of a potential anticancer agent. While extensive data on this compound's specific impact on cellular proliferation is still developing, studies on closely related prenylated flavonoids, such as Gancaonin Q, provide a framework for its potential mechanisms. For instance, Gancaonin Q has been shown to possess significant antiproliferative activity against a wide array of human cancer cell lines. africaresearchconnects.com Research demonstrated that Gancaonin Q could inhibit the proliferation of fourteen different cancer cell lines, encompassing both solid tumors and leukemias, with IC₅₀ values generally below 20 µg/mL. africaresearchconnects.comnih.gov

Table 1: Cytotoxic Effects of the Related Compound Gancaonin Q on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Proliferation Inhibition (%) |

| CCRF-CEM | Leukemia | < 20 | > 50 |

| HL-60 | Leukemia | < 20 | > 50 |

| MCF-7 | Breast | < 20 | > 50 |

| A549 | Lung | < 20 | > 50 |

| MiaPaCa-2 | Pancreatic | < 20 | > 50 |

| Capan-1 | Pancreatic | < 20 | > 50 |

| HeLa | Cervical | < 20 | > 50 |

| This table presents findings for Gancaonin Q, a structurally similar flavonoid, to illustrate the antiproliferative potential within this compound class. africaresearchconnects.com |

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. nih.gov The induction of apoptosis is a key mechanism for many chemotherapeutic agents. This process is frequently mediated by caspases, a family of protease enzymes that act as the executioners of cell death. nih.gov

Mechanistic studies have indicated that the antineoplastic effects of related flavonoids are tied to the induction of apoptosis. In studies involving Gancaonin Q, its cytotoxic activity was linked to the activation of caspase-3 and caspase-7 in CCRF-CEM leukemia cells. africaresearchconnects.comnih.gov The activation of these effector caspases is a central event in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death. researchgate.netnih.gov Furthermore, the induction of apoptosis is often interconnected with the cell cycle; some compounds can trigger cell cycle arrest at specific checkpoints, which may then lead to apoptosis if cellular damage is irreparable. researchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. nih.govmdpi.com Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. mdpi.comnih.gov

Research has specifically implicated this compound as a key bioactive component responsible for the anticancer effects of certain multi-compound traditional medicines. In studies analyzing the formulation Buzhong Yiqi Decoction (BZYQD) for its efficacy against colorectal cancer, this compound was identified as a principal active ingredient. researchgate.net Further investigation revealed that the therapeutic effects were mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. researchgate.net By downregulating this pathway, this compound can interfere with the signals that drive cancer cell growth and survival, highlighting a specific molecular mechanism for its antineoplastic activity. nih.govresearchgate.net

Elucidation of Anti-inflammatory Mechanisms of this compound

Chronic inflammation is known to be a driving factor in the development of various diseases, including cancer. Many natural flavonoids possess anti-inflammatory properties, and compounds from Glycyrrhiza species are well-documented in this regard. mdpi.comresearchgate.net

Pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are key players in the inflammatory response. nih.gov While beneficial in acute settings, their overproduction can lead to chronic inflammation and tissue damage. Specific mechanistic studies on this compound are limited, but extensive research on related compounds like Gancaonin N demonstrates potent inhibitory effects on these mediators. In in vitro models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Gancaonin N was shown to significantly inhibit the production of both NO and PGE2 in a concentration-dependent manner. nih.govnih.gov This activity points to the potential for flavonoids in this class to control inflammatory responses at a molecular level.

The production of NO and PGE2 is controlled by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov The expression of these enzymes is typically low in resting cells but is rapidly induced by inflammatory stimuli like LPS. nih.gov The anti-inflammatory effects of licorice flavonoids are often achieved by downregulating the expression of these enzymes.

Studies on Gancaonin N have shown that its ability to reduce NO and PGE2 production is directly linked to its suppression of iNOS and COX-2 protein expression in LPS-stimulated macrophages. researchgate.netnih.govnih.gov Similarly, Gancaonin Q has been reported to downregulate the expression of both iNOS and COX-2 proteins. This mechanism effectively shuts down the enzymatic machinery responsible for producing key inflammatory mediators, representing a primary mode of anti-inflammatory action for this class of compounds.

Modulation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

This compound demonstrates anti-inflammatory properties through the regulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 and A549 cells, a related compound, Gancaonin N, was shown to inhibit the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govdntb.gov.uanih.gov This action consequently suppresses the activation of the NF-κB pathway. nih.govdntb.gov.uanih.gov

The activation of NF-κB is a pivotal step in the inflammatory response, initiating the transcription of pro-inflammatory genes. Gancaonin N was found to prevent the nuclear translocation of the p65 subunit of NF-κB, which is essential for its transcriptional activity. nih.govresearchgate.net This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net These findings suggest that the anti-inflammatory effects of gancaonins are mediated by the downregulation of these two significant signaling cascades. nih.govresearchgate.net

Analysis of Antimicrobial Activity of this compound

This compound has exhibited antibacterial activity against various pathogens. mdpi.comresearchgate.net Against Streptococcus iniae, a fish pathogen, this compound displayed a minimum inhibitory concentration (MIC) ranging from 7.81 to 500 µg/mL. mdpi.comresearchgate.netresearchgate.net The antibacterial mechanism of flavonoids, the class of compounds this compound belongs to, often involves disrupting the bacterial cell membrane, inhibiting nucleic acid and protein synthesis, and interfering with bacterial signaling. mdpi.comddtjournal.com For instance, some flavonoids cause depolarization of the cell membrane and inhibit the synthesis of DNA, RNA, and proteins in Staphylococcus aureus. ddtjournal.com

In the context of Methicillin-Resistant Staphylococcus aureus (MRSA), various gancaonins and related flavonoids have shown notable activity. medchemexpress.comjst.go.jp For example, Gancaonin G demonstrated antibacterial effects against MRSA strains. jst.go.jp The general mechanisms for flavonoids against MRSA include the disruption of the cytoplasmic membrane, inhibition of energy metabolism, and suppression of nucleic acid synthesis. researchgate.net Another related compound, licoricidin, was found to reduce the resistance of MRSA to oxacillin (B1211168) by affecting the function of penicillin-binding protein 2' (PBP2'). jst.go.jp While the specific actions of this compound are a subject for further detailed research, the activities of similar compounds suggest potential mechanisms.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| This compound | Streptococcus iniae | MIC: 7.81-500 µg/mL | mdpi.comresearchgate.netresearchgate.net |

| Gancaonin G | MRSA | Antibacterial Activity | jst.go.jp |

| Gancaonin I | MRSA | MIC: 1.5 µg/mL | nih.gov |

While specific research on the antifungal mechanisms of this compound is not extensively detailed, the broader class of flavonoids, to which it belongs, demonstrates a variety of antifungal actions. intec.edu.doresearchgate.netresearchgate.net These mechanisms are often multifaceted and can include the disruption of the fungal cell membrane and cell wall, leading to increased permeability and cell lysis. intec.edu.doresearchgate.netresearchgate.netunsri.ac.idencyclopedia.pub

Flavonoids can inhibit key fungal enzymes, such as those involved in the synthesis of ergosterol, a vital component of the fungal cell membrane. encyclopedia.pub They can also interfere with mitochondrial function, inhibit the synthesis of nucleic acids (RNA and DNA) and proteins, and disrupt cell division. researchgate.netresearchgate.netunsri.ac.idencyclopedia.pub Furthermore, some flavonoids have been shown to inhibit efflux pumps, which fungi use to expel antifungal agents, and can interfere with biofilm formation, a key virulence factor. encyclopedia.pub Given these established mechanisms for flavonoids, it is plausible that this compound may exert antifungal effects through one or more of these pathways.

Characterization of Monoamine Oxidase B (MAO-B) Inhibitory Activity of this compound

This compound has been identified as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). nih.govresearchgate.net Studies have demonstrated that this compound has a significantly higher inhibitory effect on MAO-B compared to MAO-A. nih.govresearchgate.net For instance, one study reported an IC50 value of 0.8 µM for MAO-B inhibition, while the IC50 for MAO-A was greater than 800 µM, indicating high selectivity. nih.govresearchgate.netkoreascience.kr

Kinetic analyses, using Lineweaver-Burk plots, have revealed that the inhibition of MAO-B by this compound is competitive. nih.govresearchgate.netkoreascience.krkoreascience.kr This means this compound binds to the active site of the MAO-B enzyme, competing with the natural substrates. scbt.com The inhibition is also reversible, which was demonstrated by the recovery of enzyme activity after dialysis of the enzyme-inhibitor complex. mdpi.com This reversibility is a desirable trait for therapeutic inhibitors, as it can reduce the potential for long-lasting side effects. frontiersin.org

Table 2: MAO-B Inhibitory Activity of this compound

| Parameter | Value | Reference |

|---|---|---|

| MAO-B IC50 | 0.8 µM | nih.govresearchgate.netkoreascience.kr |

| MAO-A IC50 | >800 µM | nih.govresearchgate.netkoreascience.kr |

| Inhibition Type | Competitive | nih.govresearchgate.netkoreascience.krkoreascience.kr |

| Reversibility | Reversible | mdpi.comnih.gov |

The selective and reversible inhibition of MAO-B by this compound holds significant implications for modulating monoamine neurotransmission, particularly for dopamine (B1211576). frontiersin.orguniroma1.it MAO-B is a key enzyme in the degradation of dopamine in the brain. uniroma1.itwikipedia.org By inhibiting MAO-B, this compound can increase the levels of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. frontiersin.orgnih.gov

This mechanism is particularly relevant for neurodegenerative conditions such as Parkinson's disease, where a loss of dopamine-producing neurons is a central feature. frontiersin.orguniroma1.it MAO-B inhibitors are an established class of drugs used in the management of Parkinson's disease, both as monotherapy in early stages and as an adjunct to levodopa (B1675098) treatment to improve motor symptoms. frontiersin.orguniroma1.it The potential of this compound to act as a selective MAO-B inhibitor suggests it could have therapeutic value in such neurological disorders. nih.gov Furthermore, some research suggests that MAO-B inhibitors may possess neuroprotective effects beyond simply increasing dopamine levels, potentially by reducing oxidative stress associated with dopamine metabolism. uniroma1.it

Assessment of Antioxidant Mechanisms of this compound

This compound is a prenylated isoflavonoid (B1168493) found in plants of the Glycyrrhiza genus. Its potential as an antioxidant is a subject of scientific interest, primarily due to the established antioxidant properties of flavonoids as a chemical class. The antioxidant effects of such compounds are typically exerted through two main mechanisms: direct neutralization of free radicals and modulation of endogenous antioxidant defense systems. Pre-clinical investigations into this compound and structurally related compounds have begun to elucidate these mechanisms.

Free Radical Scavenging Capabilities

The direct antioxidant capacity of a compound is often measured by its ability to scavenge stable free radicals in vitro. Common assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govmdpi.com In these assays, an antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change in color, which is quantified by spectrophotometry. nih.gov

While specific quantitative data, such as IC50 values from DPPH or ABTS assays for purified this compound, are not extensively detailed in publicly available research, studies on extracts from Glycyrrhiza species, a known source of this compound, demonstrate notable free radical scavenging activity. For instance, a methanolic extract of Glycyrrhiza glabra, which contains various flavonoids including the related Gancaonin I, showed significant antioxidant effects. scihub.orgiajps.com This suggests that compounds within the extract, including its constituent gancaonins, contribute to this activity. The antioxidant potential of flavonoids is often attributed to their chemical structure, particularly the presence of hydroxyl groups on the benzopyran core, which can readily donate hydrogen atoms to neutralize radicals. researcher.life

Table 1: Example of Antioxidant Activity of a Glycyrrhiza glabra Extract in a DPPH Assay

This table presents findings for a whole-plant extract. Glycyrrhiza glabra is a known source for various gancaonins, and this data illustrates the general antioxidant potential of its constituent compounds.

| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

|---|---|---|---|---|

| Methanolic Extract of Glycyrrhiza glabra | DPPH Radical Scavenging | 87.152 | Ascorbic Acid (Standard) | 22.78 |

Modulation of Oxidative Stress Response Pathways

Beyond direct scavenging, a crucial aspect of antioxidant defense involves the upregulation of the body's own protective mechanisms. A primary regulator of this cellular response is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov There, it binds to Antioxidant Response Elements (AREs) in the DNA, initiating the transcription of a suite of protective genes. nih.gov

This Nrf2-mediated response leads to the increased production of several critical antioxidant and detoxifying enzymes, including:

Heme Oxygenase-1 (HO-1): An enzyme that breaks down pro-oxidant heme into biliverdin, which is then converted to the potent antioxidant bilirubin. nih.govmdpi.com

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A cytosolic enzyme that detoxifies harmful quinones, preventing them from generating reactive oxygen species (ROS). nih.gov

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.

Research on herbal formulas containing this compound and its analogues provides evidence for the modulation of this pathway. Studies on the Gandankang (GDK) granule, which contains Gancaonin C, O, and R, have shown that it can alleviate liver injury by activating the Nrf2 pathway, leading to increased expression of downstream targets like HO-1 and NQO1. nih.gov Similarly, other prenylated flavonoids that are structurally similar to this compound, such as Sophoraflavanone G and Kushenol C, have been found to upregulate the expression of HO-1 through the nuclear translocation of Nrf2. mdpi.com These findings support the hypothesis that a significant part of the antioxidant effect of this compound may be indirect, stemming from its ability to enhance the cell's innate antioxidant defenses via the Nrf2-Keap1 signaling pathway.

Table 2: Key Proteins in Oxidative Stress Pathways and Effects of Related Flavonoids

This table summarizes the functions of key antioxidant pathway proteins and the observed effects of herbal formulas containing gancaonins or structurally similar flavonoids.

| Protein/Pathway | Function | Observed Effect by Related Compounds/Formulas |

|---|---|---|

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master regulator of the antioxidant response; promotes transcription of antioxidant enzymes. nih.gov | Activated/Upregulated. nih.govmdpi.com |

| Keap1 (Kelch-like ECH-associated protein 1) | Cytoplasmic inhibitor of Nrf2. nih.gov | Inhibited, leading to Nrf2 release. nih.gov |

| HO-1 (Heme Oxygenase-1) | Catalyzes the degradation of heme into antioxidants. nih.gov | Expression is increased following Nrf2 activation. nih.govmdpi.com |

| NQO1 (NAD(P)H: Quinone Oxidoreductase 1) | Detoxifies quinones and reduces oxidative stress. nih.gov | Expression is increased following Nrf2 activation. nih.gov |

| SOD (Superoxide Dismutase) | Converts superoxide radicals to hydrogen peroxide. | Expression promoted by related flavonoids. |

| CAT (Catalase) | Decomposes hydrogen peroxide into water and oxygen. | Expression promoted by related flavonoids. |

Structure Activity Relationship Sar Studies of Gancaonin a and Its Analogues

Correlation Between Isoflavone (B191592) Scaffold Modifications and Biological Activities

The isoflavone scaffold, a fundamental component of Gancaonin A, is a privileged structure in medicinal chemistry, known for a wide array of biological activities. Modifications to this core can significantly impact its efficacy and mechanism of action.

Key structural features of the isoflavone scaffold that are critical for biological activity include the arrangement of its three rings (A, B, and C) and the presence and position of hydroxyl (-OH) groups. These hydroxyl groups can participate in hydrogen bonding with biological targets such as enzymes and receptors, which is often a prerequisite for pharmacological activity.

For instance, in many flavonoids, the presence of hydroxyl groups at specific positions is essential for their antioxidant, anti-inflammatory, and anticancer effects. Altering the number or location of these groups, or substituting them with other functional groups like methoxy (B1213986) (-OCH3) groups, can modulate the compound's activity. While specific modifications to the this compound scaffold have not been extensively reported, it is plausible that its hydroxyl groups play a pivotal role in its biological interactions.

| Modification Type | General Effect on Biological Activity of Isoflavones |

| Number and Position of Hydroxyl Groups | Crucial for hydrogen bonding with target proteins; influences antioxidant capacity. |

| Methylation of Hydroxyl Groups | Can increase metabolic stability and cell permeability but may decrease direct target interaction. |

| Introduction of Halogens | Can enhance binding affinity and cell permeability. |

| Glycosylation (addition of sugar moieties) | Generally increases water solubility but may decrease cell permeability and intrinsic activity until metabolized. |

Influence of Prenyl Group Position and Number on Pharmacological Effects and Cellular Permeability

The defining characteristic of this compound is its prenylation. The attachment of one or more five-carbon isoprene (B109036) units (prenyl groups) to the isoflavone backbone has a profound impact on its pharmacological properties.

Pharmacological Effects: The presence of prenyl groups generally enhances the biological activity of isoflavones. This is largely attributed to the increased lipophilicity (fat-solubility) conferred by the prenyl moiety, which improves the molecule's ability to interact with and traverse biological membranes. researchgate.net Studies on other prenylated isoflavones have shown that the position of the prenyl group is critical. For example, prenylation at certain positions can enhance anti-inflammatory, antimicrobial, or anticancer activities. In some cases, the presence of two prenyl groups (diprenylation) can lead to a further increase in potency. nih.gov

Cellular Permeability: A key advantage of prenylation is the enhancement of cellular permeability. The lipophilic nature of the prenyl chain facilitates the passive diffusion of the molecule across the lipid bilayer of cell membranes. mcmaster.ca This improved cellular uptake is a significant factor in the enhanced bioactivity of prenylated flavonoids compared to their non-prenylated counterparts. nih.gov Research on compounds like glabridin (B1671572) and wighteone (B192679) has demonstrated that prenylated isoflavonoids can effectively permeabilize cell membranes. nih.gov

| Prenylation Feature | Influence on Pharmacological Effect | Influence on Cellular Permeability |

| Presence of Prenyl Group(s) | Generally enhances biological activity due to increased lipophilicity. | Increases passive diffusion across cell membranes. |

| Position of Prenyl Group(s) | Critical for specific target interactions; different positions can lead to varied biological activities. | Can influence the orientation of the molecule within the membrane, affecting transport efficiency. |

| Number of Prenyl Group(s) | Diprenylation can further increase potency in some cases. | Increased number of prenyl groups generally leads to higher lipophilicity and potentially greater membrane interaction. |

Comparative SAR Analysis with Other Gancaonin Family Members (e.g., Gancaonin Q, N, I, G, M)

For instance, Gancaonin N has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of inflammatory mediators. nih.govnih.gov The specific arrangement of its prenyl and hydroxyl groups is responsible for this activity.

A detailed data table for a direct comparative SAR analysis is currently unavailable due to a lack of specific comparative studies in the accessible literature.

Computational Modeling for Predictive SAR and Ligand-Target Interactions

In the absence of extensive experimental data, computational modeling serves as a powerful tool to predict the SAR of this compound and to understand its interactions with biological targets. biointerfaceresearch.com

Predictive SAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogues to correlate their structural features with their biological activities. These models can then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent and selective compounds.

Ligand-Target Interactions: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.netmdpi.com This can help identify the key amino acid residues in the binding site that interact with this compound. By understanding these interactions, researchers can propose modifications to the this compound structure that would enhance its binding affinity and, consequently, its biological activity. For example, docking studies could reveal whether the hydroxyl groups of this compound form crucial hydrogen bonds with the target and how the prenyl groups fit into hydrophobic pockets. nih.gov

While specific computational studies on this compound are not prominent in the literature, the general applicability of these methods to flavonoid and isoflavone research is well-established. biointerfaceresearch.com Such studies would be invaluable in elucidating the precise molecular mechanisms underlying the pharmacological effects of this compound and in guiding the rational design of novel therapeutic agents based on its structure.

Pre Clinical Efficacy and Mechanistic Validation in Biological Systems

In Vitro Cell Culture Investigations

There is no available research data on the effects of Gancaonin A in in vitro cell culture systems. Specifically, the following areas lack published studies:

Cell Viability and Proliferation Assays (e.g., MTT Assays)

No studies were identified that evaluated the impact of this compound on the viability or proliferation of cell lines using standard methods like the MTT assay.

Gene Expression Profiling (e.g., RT-qPCR) and Protein Level Analysis (e.g., Western Blot, Immunofluorescence)

There is no published research detailing how this compound may alter gene or protein expression in cellular models. Consequently, no data from techniques such as RT-qPCR, Western Blot, or immunofluorescence for this specific compound are available.

In Vivo Animal Model Studies (Non-Human)

Information regarding the in vivo effects of this compound is exceptionally limited.

Assessment of this compound's Efficacy in Disease Models (e.g., Inflammation Models, Cancer Xenografts)

A single study was identified that lists this compound in the context of a gastric cancer xenograft model. amegroups.cn However, the detailed results and specific efficacy data for this compound from this study are not provided in the available literature. No other studies assessing its efficacy in other disease models, such as inflammation, were found.

Pharmacokinetic and Pharmacodynamic Correlations in Animal Systems

No data is available concerning the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of this compound in any animal system.

Future Research Directions and Translational Perspectives for Gancaonin a

Identification of Novel Molecular Targets and Off-target Effects Using Omics Approaches

A comprehensive understanding of a bioactive compound's mechanism of action requires a systems-level perspective that moves beyond single-target assays. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a holistic view of the cellular response to Gancaonin A. mdpi.compluto.bio While specific, large-scale omics studies focused exclusively on this compound are not yet widely published, this area represents a critical and necessary frontier for future investigation.

Future research should employ these techniques to systematically map the molecular footprint of this compound. Transcriptomic and proteomic analyses can reveal the full spectrum of genes and proteins whose expression levels change upon treatment, thereby identifying not only the intended therapeutic targets but also unforeseen off-target effects. bham.ac.uk This is crucial for predicting both efficacy and potential side effects early in the development process. Metabolomics can further elucidate the downstream functional consequences of these molecular changes, providing a comprehensive picture of how this compound perturbs cellular pathways. cncb.ac.cn Integrating these diverse datasets can uncover novel biological networks modulated by the compound, opening avenues for new therapeutic applications and providing a more robust foundation for clinical translation. mdpi.com

Advanced Computational Biology Applications for Drug Discovery and Optimization

Computational biology and bioinformatics are indispensable tools for accelerating drug discovery and refining lead compounds. taylorfrancis.comroutledge.comnih.gov For this compound, computational methods have already been applied in network pharmacology studies to predict its potential protein targets within the context of complex herbal formulas. researchgate.netamegroups.org For instance, molecular docking simulations have been used to assess the binding affinity of this compound with targets relevant to cancer and other diseases. researchgate.netnih.gov

Table 1: Predicted Protein Targets of this compound from Molecular Docking Studies This table is interactive. Users can sort the data by clicking on the column headers.

| Predicted Protein Target | Associated Disease Context | Study Context |

|---|---|---|

| Protein Kinase B (AKT1) | Colorectal Cancer | Network Pharmacology of Buzhong Yiqi Decoction researchgate.net |

| Mitogen-activated protein kinase 1 (MAPK1) | Nonalcoholic Fatty Liver Disease | Network Pharmacology of Fuzi Lizhong Decoction nih.gov |

| Caspase-3 (CASP3) | Nonalcoholic Fatty Liver Disease | Network Pharmacology of Fuzi Lizhong Decoction nih.gov |

| Albumin (ALB) | Nonalcoholic Fatty Liver Disease | Network Pharmacology of Fuzi Lizhong Decoction nih.gov |

Future computational research should expand beyond initial docking screens. Advanced applications could include:

Molecular Dynamics (MD) Simulations: To investigate the stability of the predicted this compound-protein complexes over time, providing deeper insights into the binding mechanism and interaction dynamics at an atomic level. pitt.edu

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate structural features of this compound and its potential analogues with their biological activity. This can guide the rational design of more potent derivatives.

Artificial Intelligence (AI) and Machine Learning: To perform large-scale virtual screening against vast libraries of biological targets, potentially identifying novel therapeutic applications for this compound and predicting its drug-likeness and pharmacokinetic properties. taylorfrancis.commdpi.com

These advanced computational approaches can significantly de-risk and streamline the drug development pipeline by prioritizing the most promising molecular targets and chemical modifications for experimental validation. pitt.edu

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Potency and Selectivity

While this compound possesses inherent bioactivity, the rational design and synthesis of novel analogues are a key strategy for enhancing its therapeutic properties. nih.gov The modification of flavonoid structures is an important method for new drug development, aiming to improve aspects like target potency, selectivity, bioavailability, and metabolic stability. nih.govrsc.org

Although studies detailing the specific synthesis of a library of this compound analogues are limited, future research can draw from established strategies in flavonoid chemistry. researchgate.net Key approaches include:

Modification of the Prenyl Group: The prenyl moiety is known to significantly influence the biological activity and lipophilicity of flavonoids. Synthetic strategies could involve altering the length or structure of this side chain to optimize target engagement and cellular uptake.

Selective Functionalization of the Flavonoid Core: Introducing or modifying functional groups (e.g., hydroxyl, methoxy) on the A and B rings of the isoflavone (B191592) skeleton can dramatically alter binding affinity and selectivity for specific protein targets. nih.gov Catalytic methods for the direct alkylation of unprotected polyphenols represent a promising single-step approach for creating such derivatives. rsc.org

Structure-Activity Relationship (SAR) Guided Synthesis: Insights gained from the computational studies described in section 9.2 should guide the synthesis of next-generation compounds. By systematically creating and testing analogues, a robust SAR profile can be established, leading to the development of derivatives with superior pharmacological profiles.

This iterative cycle of design, synthesis, and biological evaluation is fundamental to optimizing this compound from a natural lead compound into a highly refined drug candidate.

Exploration of Synergistic Interactions of this compound with Other Bioactive Compounds

The investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising therapeutic strategy. mdpi.com This approach can enhance efficacy, overcome drug resistance, and potentially reduce the required concentrations of individual agents.

For this compound, a clear area for future research is in antimicrobial synergy. Research has shown that this compound exhibits antibacterial activity against the clinical strain Streptococcus iniae. mdpi.com Furthermore, related phenolic compounds from licorice, including other gancaonins, have demonstrated synergistic antibacterial effects when combined with antibiotics against vancomycin-resistant strains of Enterococcus. researchgate.netresearchgate.net This strongly suggests that this compound should be investigated in combination with conventional antibiotics to assess its potential to combat antimicrobial resistance.

**Table 2: Antibacterial Activity of this compound and Related Isoflavones Against Streptococcus iniae*** *This table is interactive. Users can sort the data by clicking on the column headers. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 7.81 | 15.63 |

| Orobol | 7.81 | 15.63 |

| Wighteone (B192679) | 15.63 | 31.25 |

| Millewanin H | 31.25 | 62.5 |

| Furowanin A | 62.5 | 125 |

| Senegalensin | 125 | 250 |

| Furowanin B7 | 500 | 500 |

Data sourced from a study on the antibacterial activity of natural flavonoids. mdpi.com

Beyond antimicrobial applications, the potential for synergy in other therapeutic areas, such as oncology and inflammation, should be explored. Combining this compound with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment regimens. nih.gov Network pharmacology approaches can also be used to predict and then validate synergistic interactions at a system level. nih.gov

Bridging Basic Research to Advanced Pre-clinical Development for Specific Mechanistic Applications

The ultimate goal of foundational research is to provide a solid basis for clinical translation. taylorandfrancis.com Bridging the gap between the basic research findings on this compound and its advanced pre-clinical development requires a focused, mechanism-driven approach. wikipedia.orgaristo-group.com The pre-clinical phase involves rigorous testing to gather comprehensive data on a drug candidate's safety and efficacy before it can be considered for human trials. ppd.com

Based on its known bioactivities, future translational efforts for this compound should prioritize specific applications. For example, its reported role as a potent and selective MAO-B inhibitor suggests a strong rationale for its pre-clinical development for neurodegenerative disorders. mdpi.com Its antibacterial properties also warrant pre-clinical investigation in models of infectious disease. mdpi.com

The pathway from basic research to a drug candidate ready for Investigational New Drug (IND)-enabling studies involves several key stages:

Lead Optimization: As detailed in section 9.3, refining the structure of this compound to produce an optimized lead candidate with the best possible balance of potency, selectivity, and drug-like properties. ppd.com

Mechanism Validation in Animal Models: Moving from in vitro assays to relevant in vivo models of disease to confirm the mechanism of action and therapeutic efficacy.

Pharmacokinetic and Toxicological Profiling: Conducting formal studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and to establish its safety profile and identify any potential toxicities. wikipedia.org

By systematically pursuing the research directions outlined—from omics-based target discovery and computational modeling to analogue synthesis and synergy studies—a robust data package can be assembled to support the focused pre-clinical development of this compound for well-defined mechanistic applications.

Q & A

Q. What methodologies are recommended for isolating and identifying Gancaonin A from plant sources?

Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification . Structural identification requires spectroscopic methods:

- NMR (1D/2D experiments for stereochemical analysis),

- Mass spectrometry (HRMS for molecular formula confirmation),

- UV-Vis spectroscopy (for conjugated systems).

Validation against authenticated reference standards is critical to ensure accuracy .

Advanced Research Question Q. How can researchers resolve discrepancies in NMR data for this compound across different studies? Methodological Answer : Contradictions often arise from solvent effects, impurities, or calibration errors. To address this:

- Standardize experimental conditions (e.g., solvent, temperature, NMR field strength) ,

- Cross-validate with alternative techniques (e.g., X-ray crystallography if crystals are obtainable),

- Replicate studies using identical plant genotypes and extraction protocols to minimize variability .

Basic Research Question

Q. What in vitro assays are suitable for evaluating this compound’s antioxidant activity?

Methodological Answer : Common assays include:

- DPPH/ABTS radical scavenging (quantify IC50 values),

- FRAP (ferric reducing power),

- ORAC (oxygen radical absorbance capacity).

Normalize results to positive controls (e.g., ascorbic acid) and report inter-assay variability .

Advanced Research Question Q. How should researchers address variability in IC50 values for this compound’s bioactivity across laboratories? Methodological Answer : Variability may stem from differences in cell lines, assay protocols, or compound stability. Mitigation strategies:

- Standardize cell culture conditions (passage number, media composition),

- Use lyophilized this compound to ensure consistent solubility,

- Employ statistical rigor (e.g., ANOVA with post-hoc tests to compare datasets) .

Basic Research Question

Q. What experimental designs are optimal for assessing this compound’s cytotoxicity?

Methodological Answer : Use dose-response studies with MTT/XTT assays in cancer (e.g., HepG2) and normal (e.g., HEK293) cell lines. Include:

- Positive controls (e.g., doxorubicin),

- Time-dependent exposure (24–72 hours),

- Triplicate technical replicates to ensure reproducibility .

Advanced Research Question Q. How can researchers reconcile contradictory findings on this compound’s apoptotic mechanisms? Methodological Answer : Mechanistic contradictions (e.g., caspase-3 activation vs. mitochondrial pathway dominance) require:

- Multi-omics integration (transcriptomics/proteomics to identify signaling nodes),

- Knockout/down models (e.g., CRISPR-Cas9 for target validation),

- Dose-escalation studies to clarify threshold effects .

Basic Research Question

Q. What statistical approaches are essential for analyzing this compound’s pharmacokinetic data?

Methodological Answer : Use non-compartmental analysis (NCA) for parameters like AUC, Cmax, and t½ . For compartmental modeling, apply tools like Phoenix WinNonlin. Report variability using coefficient of variation (CV%) and confidence intervals .

Advanced Research Question Q. How should researchers design studies to investigate this compound’s synergistic effects with other phytochemicals? Methodological Answer : Adopt response surface methodology (RSM) or Chou-Talalay’s combination index to quantify synergy. Control variables:

- Fixed molar ratios of compounds,

- Isobolographic analysis for dose-effect relationships,

- Mechanistic validation via pathway-specific inhibitors .

Basic Research Question

Q. What criteria define a robust literature review for this compound research?

Methodological Answer : Focus on peer-reviewed journals and prioritize studies with:

- Full experimental protocols ,

- Statistical validation (p-values, effect sizes),

- Reproducibility markers (e.g., detailed NMR/MS parameters). Exclude non-peer-reviewed sources (e.g., ) .

Advanced Research Question Q. How can researchers leverage PICOT frameworks to structure clinical trials on this compound? Methodological Answer : Apply the PICOT format to define:

- Population (e.g., patients with oxidative stress-related disorders),

- Intervention (dosage/formulation of this compound),

- Comparison (placebo/standard therapy),

- Outcome (biomarker reduction, symptom improvement),

- Time (study duration). This ensures alignment with regulatory guidelines and reduces bias .

Basic Research Question

Q. How should researchers validate the purity of synthesized this compound?

Methodological Answer : Use HPLC-DAD/ELSD (≥95% purity threshold) and elemental analysis (C, H, N). Characterize impurities via LC-MS/MS and compare retention times with known degradation products .

Advanced Research Question Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies? Methodological Answer : Implement Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs) like solubility and stability,

- Use design of experiments (DoE) to optimize synthesis parameters,

- Adopt real-time release testing (RTRT) for consistency .

Key Takeaways for Researchers

- Experimental Design : Prioritize controlled variables, replication, and statistical rigor to address data contradictions .

- Methodological Transparency : Document protocols comprehensively to ensure reproducibility .

- Literature Engagement : Critically evaluate prior studies for gaps and alignment with PICOT frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.